Isodimethoate

描述

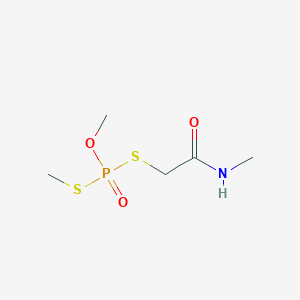

Isodimethoate is an organophosphorus compound primarily used as an insecticide. It is an isomer of dimethoate, sharing the same chemical formula but differing in the arrangement of atoms. This compound is known for its ability to inhibit acetylcholinesterase, an enzyme crucial for the nervous system function in insects.

准备方法

The synthesis of isodimethoate involves the reaction of phosphorochloridic acid with sodium methyl mercaptoacetate, followed by methylation with methyl chloride. The industrial production methods are similar to those used for dimethoate, with careful control of reaction conditions to ensure the correct isomer is produced .

化学反应分析

Isodimethoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of more toxic metabolites.

Hydrolysis: In aqueous environments, this compound can hydrolyze, leading to the formation of various degradation products.

Substitution: It can undergo substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, water, and nucleophiles. The major products formed depend on the specific reaction conditions but often include various phosphorodithioate derivatives.

科学研究应用

Agricultural Applications

Isodimethoate is predominantly utilized as a pesticide due to its efficacy in controlling a wide range of pests, including insects and mites. It acts as an anticholinesterase agent, inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in pests.

Efficacy Against Pests

The effectiveness of this compound in pest control has been documented in various studies. For instance, it has been shown to effectively manage populations of aphids, whiteflies, and spider mites in crops such as citrus and cotton.

| Pest | Target Crop | Application Rate | Effectiveness |

|---|---|---|---|

| Aphids | Citrus | 1-2 L/ha | High |

| Whiteflies | Cotton | 1-2 L/ha | High |

| Spider Mites | Vegetables | 1-2 L/ha | Moderate |

Toxicological Studies

Research has indicated that this compound exhibits significant toxicity to non-target organisms, raising concerns regarding its environmental impact.

Human Health Risks

This compound poses risks to human health due to its mechanism of action as an anticholinesterase agent. A study highlighted that this compound has a higher inhibition rate constant towards human red blood cell acetylcholinesterase compared to omethoate, indicating its potential for acute toxicity in cases of exposure or poisoning .

Environmental Impact

The environmental persistence and toxicity of this compound have been evaluated in various ecological studies. It has been noted that the compound can disrupt reproductive functions in aquatic organisms and may lead to endocrine-mediated effects .

Case Studies

Several case studies illustrate the implications of this compound usage in agricultural settings and its effects on human health and the environment.

Case Study: Citrus Pest Management

In a controlled field study conducted on citrus crops, the application of this compound significantly reduced pest populations while maintaining fruit quality. The study reported a reduction in aphid populations by over 80% within two weeks of application.

Case Study: Human Exposure Incident

A clinical case documented an incident involving accidental ingestion of dimethoate formulations containing this compound. The patient exhibited symptoms consistent with organophosphate poisoning, highlighting the need for awareness regarding the compound's toxicity .

作用机制

Isodimethoate exerts its effects by inhibiting acetylcholinesterase, an enzyme essential for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .

相似化合物的比较

Isodimethoate is similar to other organophosphorus insecticides such as:

Dimethoate: The parent compound, which is widely used and has a similar mode of action.

Omethoate: A metabolite of dimethoate, known for its higher toxicity.

What sets this compound apart is its specific isomeric structure, which can influence its reactivity and toxicity. While dimethoate and omethoate are more commonly used, this compound’s unique structure makes it a valuable compound for specific research applications .

生物活性

Isodimethoate is a significant metabolite of dimethoate, a widely used organophosphate insecticide. Its biological activity primarily revolves around its potent inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmission. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

This compound acts as a direct anticholinesterase agent , inhibiting AChE by binding to its active site. The inhibition rate constant for this compound against human red blood cell AChE has been reported at at pH 7.4 and 37°C, indicating a higher potency compared to omethoate, another metabolite of dimethoate .

Reactivation and Aging Kinetics

The inhibited AChE exhibits rapid spontaneous reactivation with a half-life of approximately 2.3 minutes , while aging occurs with a half-life of 25 minutes . This aging process renders the enzyme less susceptible to reactivation by oxime antidotes like obidoxime and pralidoxime, complicating treatment in cases of poisoning.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the clinical implications of this compound exposure:

- Case Study 1 : A review of poisonings from dimethoate formulations indicated that patients often presented with advanced aging of AChE upon admission, which was attributed to the rapid conversion to this compound in vivo. This led to more severe symptoms than anticipated based on previous experiences with omethoate .

- Case Study 2 : In a cohort study involving agricultural workers exposed to dimethoate, those with higher levels of this compound in their blood exhibited significant cholinergic symptoms, underscoring the compound's potency as an inhibitor of AChE and its potential for acute toxicity .

Research Findings

Recent research has focused on the implications of this compound in toxicology and its interactions with therapeutic agents:

- Oxime Efficacy : Studies have shown that conventional oximes like pralidoxime may be ineffective against AChE inhibited by this compound due to rapid aging processes. This has led to calls for reevaluation of treatment protocols for organophosphate poisoning .

- Toxicological Assessments : Risk assessments have indicated that this compound should be classified with caution due to its higher cholinesterase inhibition potential compared to dimethoate itself. Regulatory bodies are considering stricter limits on permissible levels in agricultural products due to these findings .

属性

IUPAC Name |

2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(8,9-2)11-3/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZFDJFTOCCEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955066 | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-11-4 | |

| Record name | Phosphorodithioic acid, O,S-dimethyl ester, S-ester with 2-mercapto-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Isodimethoate interact with its target, and what are the downstream effects?

A1: this compound is an organophosphate insecticide that exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] Specifically, it binds to the active site of AChE, forming a stable phosphorylated adduct. This phosphorylation prevents AChE from breaking down the neurotransmitter acetylcholine (ACh), leading to ACh accumulation in the synaptic cleft. [] Excessive ACh causes overstimulation of cholinergic receptors, resulting in various downstream effects like muscle twitching, paralysis, and respiratory failure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。